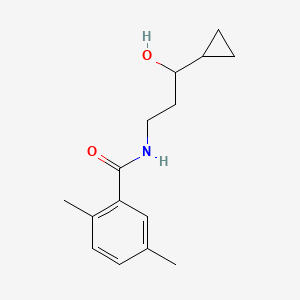![molecular formula C14H14BrNO3 B6503425 2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide CAS No. 1421516-63-3](/img/structure/B6503425.png)
2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-N-[3-(Furan-2-yl)-3-hydroxypropyl]benzamide (2-BNFHP) is an organic compound with a unique structure and properties that have made it an invaluable tool in the fields of synthetic organic chemistry, biochemistry, and pharmacology. It has been used in a variety of applications, including synthesis of other compounds, as a reagent for biochemical processes, and for drug development.
Scientific Research Applications
2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide has been used in a variety of scientific research applications, including drug design and development, enzyme inhibition studies, and cell-based assays. In drug design, 2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide has been used as a lead compound for the development of new drugs. It has also been used as a reagent in enzyme inhibition studies, as it has been shown to inhibit several enzymes, including cyclooxygenase-2 (COX-2) and phospholipase A2 (PLA2). In cell-based assays, 2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide has been used to measure the effects of drugs on cellular processes, such as cell proliferation, apoptosis, and gene expression.
Mechanism of Action
Target of Action
The primary target of 2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide is the LuxR-type receptor in Acinetobacter baumannii – AbaR and the quorum-sensing repressor in P. aeruginosa – QscR . These targets play a crucial role in bacterial communication and virulence.
Mode of Action
The compound acts as an active inhibitor of its targets . It likely binds to these receptors, preventing them from performing their normal function. This interaction and the resulting changes can disrupt bacterial communication and reduce virulence.
Result of Action
The molecular and cellular effects of the compound’s action would likely include disruption of bacterial communication and a reduction in virulence . This could potentially make bacterial infections less severe or easier to treat with other antibiotics.
Advantages and Limitations for Lab Experiments
2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide has a number of advantages and limitations when used in laboratory experiments. One of the main advantages of 2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide is its high solubility in water, which makes it easy to use in a variety of experiments. In addition, it is relatively inexpensive and readily available from chemical suppliers. However, 2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide is also highly toxic and can cause skin irritation, so it must be handled with care.
Future Directions
Despite its many uses, there are still many unanswered questions about 2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide and its potential applications. One area of research that could be explored is the development of new methods for synthesizing 2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide. Another area of research that could be explored is the development of new uses for 2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide, such as in drug design and development. Finally, further research could be done to better understand the mechanism of action of 2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide and its effects on biochemical and physiological processes.
Synthesis Methods
2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide can be synthesized using a variety of methods, including the Williamson reaction, the Biginelli reaction, and the Suzuki reaction. The Williamson reaction involves the use of an alkyl halide, an organometallic reagent, and an aqueous base to produce an alkylated product. The Biginelli reaction involves the use of an aldehyde, an acid, and an amine to produce a cyclic product. The Suzuki reaction involves the use of a palladium catalyst to produce a carbon-carbon bond. All of these methods can be used to synthesize 2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide in a laboratory setting.
properties
IUPAC Name |
2-bromo-N-[3-(furan-2-yl)-3-hydroxypropyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO3/c15-11-5-2-1-4-10(11)14(18)16-8-7-12(17)13-6-3-9-19-13/h1-6,9,12,17H,7-8H2,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKCSTHPPRCVALN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NCCC(C2=CC=CO2)O)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BrNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-N-[3-(furan-2-YL)-3-hydroxypropyl]benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-chlorophenyl)methyl]-3,7-dimethyl-8-[(2-methylprop-2-en-1-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6503356.png)
![7-[(2Z)-3-chlorobut-2-en-1-yl]-3-methyl-8-[(2-methylprop-2-en-1-yl)sulfanyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B6503364.png)

![(2Z)-6-hydroxy-7-[(morpholin-4-yl)methyl]-2-[(pyridin-3-yl)methylidene]-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6503368.png)
![(2Z)-7-{[bis(2-methoxyethyl)amino]methyl}-2-[(3-bromophenyl)methylidene]-6-hydroxy-2,3-dihydro-1-benzofuran-3-one](/img/structure/B6503369.png)
![N'-(2,4-difluorophenyl)-N-[2-hydroxy-2-methyl-4-(methylsulfanyl)butyl]ethanediamide](/img/structure/B6503370.png)

![1-ethyl-2-{[(2Z)-1-ethyl-1,2-dihydropyridin-2-ylidene]amino}pyridin-1-ium iodide](/img/structure/B6503390.png)


![1-(4-ethylphenyl)-3-(4-fluorophenyl)-3-hydroxy-2H,3H,5H,6H,7H-1lambda5-imidazo[2,1-b][1,3]thiazin-1-ylium bromide](/img/structure/B6503403.png)


![2-(4-chlorophenoxy)-N-[3-(furan-2-yl)-3-hydroxypropyl]-2-methylpropanamide](/img/structure/B6503429.png)